2-(Pyrrolidin-1-yl)propan-1-amine oxalate
Overview
Description
2-(Pyrrolidin-1-yl)propan-1-amine oxalate is a chemical compound with the molecular formula C7H16N2.C2H2O4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
The compound “2-(Pyrrolidin-1-yl)propan-1-amine oxalate” contains a pyrrolidine ring, which is a common structure in many biologically active compounds . .
Mode of Action
Generally, compounds with a pyrrolidine ring can interact with various biological targets due to the versatility of this structure .
Biochemical Pathways
Without specific studies on “this compound”, it’s hard to determine the exact biochemical pathways this compound affects. Pyrrolidine derivatives have been found to interact with various biochemical pathways, but the effects can vary greatly depending on the specific structure of the compound .
Result of Action
Pyrrolidine derivatives can have various biological effects, ranging from antimicrobial to anticancer activities .
Biochemical Analysis
Biochemical Properties
2-(Pyrrolidin-1-yl)propan-1-amine oxalate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This interaction can lead to the inhibition of the enzyme, thereby affecting neurotransmitter levels in the brain. Additionally, this compound can bind to various receptors, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation . This compound can also modulate cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with monoamine oxidase leads to enzyme inhibition, resulting in increased levels of neurotransmitters . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are essential for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate neurotransmitter levels and influence behavior without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as neurotoxicity and organ damage . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, influencing their activity and altering metabolic flux . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis . Understanding these metabolic pathways is essential for predicting the compound’s effects and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. It can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus . These distribution patterns are important for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . This localization can influence its activity and function, as well as its interactions with other biomolecules . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)propan-1-amine oxalate typically involves the reaction of pyrrolidine with propan-1-amine under controlled conditions. The reaction is carried out in the presence of oxalic acid, which acts as a catalyst and helps in the formation of the oxalate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)propan-1-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the pyrrolidine ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
2-(Pyrrolidin-1-yl)propan-1-amine oxalate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A parent compound with a similar structure but without the propan-1-amine group.
Proline: An amino acid with a pyrrolidine ring, used in protein synthesis.
Pyrrolizidine: A related compound with a fused pyrrolidine ring system.
Uniqueness
2-(Pyrrolidin-1-yl)propan-1-amine oxalate is unique due to its specific structure, which combines the properties of pyrrolidine and propan-1-amine. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
oxalic acid;2-pyrrolidin-1-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.C2H2O4/c1-7(6-8)9-4-2-3-5-9;3-1(4)2(5)6/h7H,2-6,8H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKMGNNVBBWCSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1CCCC1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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